Tetrahydro-2-(4-methylphenoxy)-2H-pyran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10-5-7-11(8-6-10)14-12-4-2-3-9-13-12/h5-8,12H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBYZOIXSNMRNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051686 | |
| Record name | 2-(4-Methylphenoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13481-09-9 | |
| Record name | Tetrahydro-2-(4-methylphenoxy)-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13481-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-2-(4-methylphenoxy)-2H-pyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013481099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran, tetrahydro-2-(4-methylphenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(4-Methylphenoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2-(p-tolyloxy)-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TETRAHYDRO-2-(4-METHYLPHENOXY)-2H-PYRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TG35V9PBQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Reactivity and Mechanistic Investigations of Tetrahydro 2 4 Methylphenoxy 2h Pyran Derivatives
Chemical Stability Profiles of Tetrahydropyranyl Ethers
The efficacy of the THP group as a protecting agent is fundamentally linked to its robustness under conditions where the hydroxyl group would otherwise react. This stability is not absolute but is well-characterized across several common classes of reagents.
Stability under Basic and Organometallic Conditions
Tetrahydropyranyl ethers exhibit remarkable stability in the presence of strong bases and various organometallic reagents. thieme-connect.detotal-synthesis.com This characteristic is pivotal for synthetic routes that require the use of such reagents on other parts of the molecule while the hydroxyl group remains masked.
Detailed Research Findings:
Basic Conditions: THP ethers are inert to strongly basic conditions, such as those used for ester hydrolysis (saponification). thieme-connect.de This allows for the selective deprotection of ester groups in the presence of a THP-protected alcohol.
Organometallic Reagents: The C-O bond of the THP ether is resistant to nucleophilic attack by common organometallic compounds. total-synthesis.comtotal-synthesis.com They are stable towards Grignard reagents (R-MgX) and organolithium reagents (R-Li), provided that temperatures are kept low, typically below 0 °C. thieme-connect.deresearchgate.net This stability is essential for reactions involving the formation of new carbon-carbon bonds using these powerful nucleophiles. youtube.com The formation of Grignard and organolithium reagents itself often requires an ether solvent, and the THP ether linkage is compatible with these conditions. msu.edulibretexts.orglibretexts.org
| Reagent Class | Specific Examples | General Outcome | Reference |
|---|---|---|---|
| Strong Bases (for hydrolysis) | NaOH, KOH, LiOH | THP ether remains intact. | thieme-connect.de |
| Grignard Reagents | CH₃MgBr, PhMgBr | Stable, especially at temperatures ≤ 0 °C. | thieme-connect.deniscpr.res.in |
| Organolithium Reagents | n-BuLi, t-BuLi | Stable, especially at temperatures ≤ 0 °C. | thieme-connect.deniscpr.res.in |
| Hydride Reducing Agents | LiAlH₄, NaBH₄ | Stable in the absence of Lewis acids. | thieme-connect.de |
Deprotection Strategies and Mechanistic Pathways
While stable under many conditions, the THP group can be readily cleaved when desired, most commonly by exploiting its lability to acid. total-synthesis.comyoutube.com Several distinct methods have been developed to effect this transformation, each with its own mechanistic pathway and level of selectivity.
Acid-Catalyzed Hydrolysis and Alcoholysis Mechanisms
The primary method for the cleavage of THP ethers is through acid-catalyzed solvolysis, using either water (hydrolysis) or an alcohol (alcoholysis). total-synthesis.comorganic-chemistry.org The reaction proceeds via an acetal (B89532) exchange mechanism.
Mechanistic Pathway:
Protonation: The reaction is initiated by the protonation of the pyran oxygen atom by a Brønsted acid (e.g., HCl, H₂SO₄, p-toluenesulfonic acid). youtube.commasterorganicchemistry.com This converts the ether oxygen into a good leaving group.
Carbocation Formation: The protonated ether undergoes cleavage of the C-O bond to release the parent alcohol and form a resonance-stabilized oxocarbenium ion intermediate. total-synthesis.comyoutube.com This step is often the rate-determining step.
Nucleophilic Attack: A solvent molecule (water or alcohol) then acts as a nucleophile, attacking the carbocation. total-synthesis.comtotal-synthesis.com
Deprotonation: The final step is the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the final products. total-synthesis.com In the case of hydrolysis, the products are the original alcohol and 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran (B1345630). stackexchange.com In alcoholysis, a new, typically simpler, acetal is formed. total-synthesis.com
The cleavage can be accomplished with a variety of protic acids, often in aqueous or alcoholic solutions. nih.gov Common conditions include acetic acid in a mixture of tetrahydrofuran (B95107) and water, or pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcohol like ethanol. total-synthesis.comtotal-synthesis.com
| Reagent/System | Solvent | Typical Conditions | Reference |
|---|---|---|---|
| Acetic Acid (AcOH) | THF/H₂O | 45 °C | nih.govthieme-connect.de |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol (EtOH) | Reflux | nih.govtotal-synthesis.com |
| p-Toluenesulfonic acid (TsOH) | Methanol (MeOH) | Room Temperature | nih.govtotal-synthesis.com |
| Silica (B1680970) Sulfuric Acid | Methanol (MeOH) | Room Temperature | niscpr.res.in |
| Hydrochloric Acid (HCl) | Aqueous THF | Room Temperature | nih.gov |
Oxidative Deprotection Methods
In some synthetic contexts, it is desirable to convert the THP ether directly into a carbonyl compound (aldehyde or ketone) without isolating the intermediate alcohol. This can be achieved through oxidative deprotection methods. psu.edu
Detailed Research Findings:
N-Bromosuccinimide (NBS): An efficient method for the oxidative deprotection of THP ethers utilizes N-bromosuccinimide (NBS), often in the presence of β-cyclodextrin in water, providing an environmentally benign protocol. organic-chemistry.orgthieme-connect.com
Chromium(VI) Reagents: Reagents such as 4-(dimethylamino)pyridinium (B8497252) chlorochromate and 2,2'-bipyridinium chlorochromate can convert primary and secondary THP ethers to their corresponding aldehydes and ketones in refluxing acetonitrile (B52724). psu.edu The mechanism is thought to involve initial cleavage to the alcohol, followed by a very rapid oxidation. psu.edu
Iron(III) Nitrate (B79036): A system of iron(III) nitrate and iron(III) hydrogen sulfate (B86663) has been shown to effectively oxidize benzylic and aliphatic THP ethers to the corresponding carbonyl compounds in high yields under solvent-free conditions. researchgate.net
Ozone: Ozonolysis has also been reported as a method for cleaving THP ethers. cdnsciencepub.com
Lewis Acid-Mediated Cleavage of Tetrahydropyranyl Ethers
Lewis acids offer an alternative to Brønsted acids for catalyzing the cleavage of THP ethers, often under milder and more selective conditions. thieme-connect.deorganic-chemistry.org The Lewis acid coordinates to the ether oxygen, facilitating the cleavage of the C-O bond.
Detailed Research Findings:
Bismuth Triflate (Bi(OTf)₃): This relatively non-toxic and moisture-insensitive catalyst efficiently promotes the deprotection of THP ethers, often under solvent-free conditions. organic-chemistry.orgrsc.org
Titanium Tetrachloride (TiCl₄): In the presence of acetic anhydride (B1165640), titanium tetrachloride can be used for the direct conversion of THP ethers to their corresponding acetates. organic-chemistry.org
Iron(III) Catalysts: Iron(III) tosylate has been developed as a catalyst for the mild deprotection of THP ethers in methanol. scispace.com
Palladium Catalysts: Dichlorobis(acetonitrile)palladium(II) [PdCl₂(MeCN)₂] has been shown to be an effective catalyst for both the selective protection of primary alcohols and the subsequent deprotection of the resulting THP ethers. researchgate.net
Other Lewis Acids: A wide array of other Lewis acids have been employed for this transformation, including cerium(III) chloride, indium(III) triflate, and zinc chloride, each offering specific advantages in terms of reaction conditions and selectivity. researchgate.netorganic-chemistry.orgrsc.org
| Lewis Acid | Typical Conditions | Key Feature | Reference |
|---|---|---|---|
| Bismuth triflate (Bi(OTf)₃) | Solvent-free, Room Temp. | Moisture-insensitive, non-toxic. | organic-chemistry.orgrsc.org |
| Iron(III) tosylate | Methanol, Room Temp. | Mild conditions. | scispace.com |
| Cerium(IV) ammonium (B1175870) nitrate (CAN) | Acetonitrile/Water | Chemoselective deprotection. | rsc.org |
| PdCl₂(MeCN)₂ | Acetonitrile | Catalyst for both protection and deprotection. | researchgate.net |
| LiCl | DMSO/H₂O, 90 °C | Neutral, non-acidic conditions. | acs.org |
Direct Conversion of Tetrahydropyranyl Ethers to Other Functional Groups
The tetrahydropyranyl (THP) group, commonly used for protecting hydroxyl functions, offers the advantage of being convertible directly into other functional groups without a separate deprotection step. researchgate.net This versatility is valuable in multi-step organic synthesis, allowing for efficient molecular modifications. researchgate.net THP ethers exhibit stability across a range of conditions, including the presence of oxidizing or reducing agents and strongly acidic or basic pH levels. rsc.org However, various reagents can facilitate their direct transformation into functionalities such as acetates, silyl (B83357) ethers, and cyanides.
For instance, the conversion of THP ethers to acetates can be achieved under mild conditions using a combination of titanium tetrachloride (TiCl4) and acetic anhydride (Ac2O). organic-chemistry.org Similarly, aluminium trichloride (B1173362) (AlCl3) catalyzes the chemoselective one-step conversion of THP ethers to silyl ethers. researchgate.net More complex transformations are also possible; a system comprising triphenylphosphine (B44618) (PPh3), 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and tetrabutylammonium (B224687) cyanide (n-Bu4NCN) can efficiently convert THP ethers into their corresponding alkyl cyanides in refluxing acetonitrile. researchgate.net
The following table summarizes several direct conversions of THP ethers to other functional groups.
| Starting Material | Product Functional Group | Reagents and Conditions | Reference |
| R-OTHP | Acetate (R-OAc) | TiCl4 (0.2 eq.), Ac2O (1.2 eq.) | organic-chemistry.org |
| R-OTHP | Silyl Ether (R-OSiR'3) | Aluminium trichloride (AlCl3) | researchgate.net |
| R-OTHP | Alkyl Cyanide (R-CN) | PPh3/DDQ/n-Bu4NCN, Acetonitrile, Reflux | researchgate.net |
| R-OTHP | Alkyl Azide (R-N3) | PPh3/DDQ/Tetrabutylammonium azide | researchgate.net |
| R-OTHP | Ester (R-COOR') | Acid chlorides, Zinc chloride (cat.), Acetonitrile | researchgate.net |
Reactivity with Nucleophilic and Electrophilic Reagents
The reactivity of the tetrahydropyran (B127337) system is significantly influenced by the acetal linkage at the C2 position, which is susceptible to attack by both nucleophiles and electrophiles.
Nucleophilic substitution at the anomeric carbon (C2) of tetrahydropyran acetals is a key reaction. The mechanism of this substitution, whether SN1 or SN2, is highly dependent on the reaction solvent. nyu.eduacs.org Polar solvents tend to favor the formation of SN1 products through the stabilization of an intermediate oxocarbenium ion. acs.org In contrast, nonpolar solvents favor the SN2 pathway. acs.org Trichloroethylene has been identified as a particularly effective nonpolar solvent for promoting SN2 products in both C- and O-glycosylation reactions, yielding higher stereoselectivities compared to more common solvents like dichloromethane (B109758). acs.org
The nature of substituents on the tetrahydropyran ring also exerts significant stereochemical control. nih.gov For example, tetrahydropyran acetals with a fluorine atom adjacent to the acetal carbon undergo highly stereoselective substitution with nucleophilic alkenes to yield 1,2-cis products. nih.gov This is consistent with nucleophilic addition to an equatorially substituted oxocarbenium ion. nih.gov Conversely, acetals substituted with chlorine or bromine favor the formation of 1,2-trans products. nih.gov This difference is attributed to the conformational preferences of the oxocarbenium ion intermediate, which are dictated by hyperconjugative effects from the axial substituents. nih.gov
The table below illustrates the influence of solvent polarity on the reaction mechanism.
| Solvent Type | Favored Mechanism | Intermediate | Product Type | Reference |
| Polar | SN1 | Oxocarbenium ion | Racemic or mixed stereoisomers | acs.org |
| Nonpolar (e.g., Trichloroethylene) | SN2 | Direct displacement | Inversion of configuration | acs.org |
The tetrahydropyran ring can be synthesized and modified through various oxidation and reduction reactions. Intramolecular C-H bond oxidation provides a novel method for synthesizing substituted tetrahydropyrans. hku.hk For example, dioxiranes, generated in situ from activated ketones, can perform δ-selective C-H bond oxidation to form the tetrahydropyran ring. hku.hk The stereoselectivity of these reactions is influenced by the presence of alkyl, nitrogen, and oxygen substituents at various positions relative to the ketone. researcher.life
In terms of reduction, carbonyl groups are common precursors that can be reduced to alcohols, which then participate in ring formation. The reduction of ketones and aldehydes to primary and secondary alcohols, respectively, is often accomplished using reagents like sodium borohydride (B1222165) (NaBH4). leah4sci.com A more powerful reducing agent, lithium aluminum hydride (LiAlH4), can reduce carboxylic acids and their derivatives in addition to aldehydes and ketones. leah4sci.com These reduction reactions are fundamental steps in synthetic pathways leading to complex tetrahydropyran structures.
More broadly, addition reactions to dihydropyran and its analogs are crucial for synthesizing a variety of substituted tetrahydropyrans. acs.org For instance, the palladium-catalyzed reaction of 3,6-2H-dihydropyran with silyl enol ethers as nucleophiles results in the mono-addition product, where alkylation occurs at the terminal position of the intermediate π-allyl complex. acs.orgacs.org Prins-type cyclization is another powerful strategy, involving the reaction of homoallylic alcohols with aldehydes to construct the 2,6-disubstituted tetrahydropyran ring. ntu.edu.sg
These addition reactions typically involve the breaking of a pi bond in the dihydropyran reactant and the formation of two new sigma bonds in the tetrahydropyran product. libretexts.org The regioselectivity and stereoselectivity of these additions are key considerations in synthetic design.
Strategic Utility of Tetrahydro 2 4 Methylphenoxy 2h Pyran As a Protecting Group in Organic Synthesis
Protection of Hydroxyl Groups (Alcohols and Phenols)
The most common application of the THP group is the protection of hydroxyl functionalities in alcohols and phenols. d-nb.infoorganic-chemistry.org The reaction involves the acid-catalyzed addition of the hydroxyl group to the double bond of 3,4-dihydro-2H-pyran (DHP). total-synthesis.comwikipedia.org A variety of catalysts can be employed to facilitate this transformation, ranging from strong protic acids to milder Lewis acids and heterogeneous solid-supported catalysts. organic-chemistry.orgrsc.org This versatility allows for the protection of even acid-sensitive substrates. organic-chemistry.org
The resulting THP ethers are stable to strongly basic reaction conditions, organometallic reagents like Grignard and organolithium reagents, metal hydrides, and various acylating and alkylating agents. researchgate.netorganic-chemistry.org Deprotection is typically achieved through acidic hydrolysis, which regenerates the alcohol and produces 5-hydroxypentanal. organic-chemistry.orgwikipedia.org The choice of acid catalyst for both protection and deprotection allows for fine-tuning of the reaction conditions to suit the specific needs of a synthetic route. total-synthesis.comorganic-chemistry.org
Key Research Findings for Hydroxyl Group Protection:
A plethora of catalytic systems have been developed to improve the efficiency, selectivity, and environmental friendliness of the tetrahydropyranylation of alcohols and phenols.
| Catalyst | Substrate Scope | Conditions | Key Advantages |
| Bismuth Triflate | Alcohols and Phenols | Solvent-free | Low toxicity, insensitive to air/moisture, also catalyzes deprotection. organic-chemistry.org |
| Zeolite H-beta | Alcohols | Not specified | Recyclable catalyst, short reaction times, mild conditions, high yields. organic-chemistry.org |
| Silica-supported Perchloric Acid | Alcohols and Phenols | Solvent-free | Simple and convenient protocol. organic-chemistry.org |
| CeCl₃·7H₂O/NaI System | Alcohols and Phenols | Solvent-free | Mild, environmentally benign, highly chemoselective. organic-chemistry.org |
| PdCl₂(MeCN)₂ | Primary Alcohols | THF, room temp. | Selective for primary alcohols in the presence of phenols, secondary, and tertiary alcohols. researchgate.net |
| Wells–Dawson Heteropolyacid | Alcohols and Phenols | Toluene (B28343), room temp. | Reusable solid catalyst, operational simplicity, excellent yields. conicet.gov.ar |
Protection of Thiol Functionalities
The THP group is also an effective protecting group for thiols (SH), forming a thioacetal that is stable under various synthetic conditions. nih.goviris-biotech.de In the context of peptide chemistry, THP is particularly useful for protecting the side chain of cysteine residues. d-nb.infonih.gov The protection is compatible with the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. nih.goviris-biotech.de
The introduction of the THP group onto a cysteine residue can be achieved using DHP in the presence of an acid catalyst like boron trifluoride etherate (BF₃·Et₂O) or p-toluenesulfonic acid (PTSA). d-nb.infonih.gov The resulting S-THP derivative exhibits stability to the basic conditions required for Fmoc group removal (e.g., piperidine) while being cleavable under acidic conditions, typically with trifluoroacetic acid (TFA), at the end of the synthesis. d-nb.infoiris-biotech.de Notably, THP-protected cysteine is more stable under moderately acidic aqueous conditions compared to THP-protected serine. d-nb.info
Comparative Stability of THP-Protected Amino Acids: d-nb.info
| Compound | Cocktail Composition | Reaction Time (h) | Deprotected Amino Acid (%) |
| Fmoc-Cys(Thp)-OH | 100 mm MES (pH 4.8) | 48 | 0 |
| Fmoc-Ser(Thp)-OH | 100 mm MES (pH 4.8) | 48 | 20 |
| Fmoc-Cys(Thp)-OH | 1% TFA in CH₂Cl₂ | 1 | 0 |
| Fmoc-Ser(Thp)-OH | 1% TFA in CH₂Cl₂ | 1 | 100 |
Protection of Carboxylic Acid and Amine Functionalities
While highly effective for hydroxyl and thiol groups, the application of THP protection to carboxylic acids and amines is more limited.
Carboxylic Acids: Carboxylic acids react with DHP in the presence of an acid catalyst to form a hemiacetal ester. nih.gov However, this linkage is extremely labile to acid and often unstable even to aqueous work-up procedures. nih.goviris-biotech.de This high acid sensitivity means that while the THP group can be introduced, it is generally not robust enough for multi-step synthesis where the carboxyl group needs to be masked. nih.gov This property can be exploited, however, to selectively protect hydroxyl or thiol groups in amino acids without needing to first protect the C-terminal carboxylic acid. d-nb.infonih.gov
Amines: The introduction of a THP group onto a primary amine is challenging and not widely practiced. d-nb.infonih.gov Attempts to achieve N-tetrahydropyranylation have met with limited success, making it an unreliable method for protecting amine functionalities in most synthetic contexts. d-nb.info The dihydropyranylation of nitrogen-based functional groups has not been extensively studied, particularly in peptide synthesis. nih.gov
Advantages and Limitations of the Tetrahydropyranyl Protecting Group in Multi-Step Synthesis
The THP group remains a popular choice in organic synthesis due to a favorable balance of properties. d-nb.infothieme-connect.de However, chemists must also be aware of its inherent drawbacks when planning a synthetic strategy.
| Advantages | Limitations |
| Low Cost: The reagent, 3,4-dihydro-2H-pyran (DHP), is inexpensive and readily available. d-nb.infothieme-connect.de | New Stereocenter: Reaction with a chiral alcohol or thiol creates a new stereocenter at the C2 position of the pyran ring, leading to a mixture of diastereomers. organic-chemistry.orgthieme-connect.de |
| Ease of Introduction/Removal: The group is easily introduced and removed under mild acidic conditions. d-nb.infothieme-connect.de | Complex NMR Spectra: The presence of the THP group often leads to complex and overlapping signals in ¹H NMR spectra, which can complicate analysis. wikipedia.orgthieme-connect.de |
| Broad Stability: THP ethers are stable to strong bases, organometallics, metal hydrides, alkylating agents, and acylating agents. researchgate.netorganic-chemistry.orgthieme-connect.de | Acid Lability: The group is not stable to acidic conditions (protic or Lewis acids), limiting its use in reactions that require an acidic environment. thieme-connect.de |
| Improved Solubility: The non-aromatic nature of the THP group can confer better solubility to protected molecules compared to bulky aromatic protecting groups like trityl (Trt). d-nb.infonih.gov | |
| Compatibility: It is compatible with many other protecting groups and synthetic strategies, such as Fmoc-based peptide synthesis. iris-biotech.de |
Immobilized Tetrahydropyran (B127337) Derivatives as Solid Supports
The principles of THP chemistry have been extended to solid-phase synthesis. Immobilized versions of 3,4-dihydro-2H-pyran can be used as solid supports to anchor molecules via their hydroxyl or thiol groups. nih.gov A notable example is the Ellman resin, which is an immobilized form of DHP. d-nb.infonih.gov This resin can be used to anchor the side chains of amino acids like serine, threonine, and tryptophan during solid-phase synthesis. nih.gov
This approach offers the standard advantages of solid-phase synthesis, such as simplified purification, as the resin-bound species can be easily separated from soluble reagents and byproducts by simple filtration. acs.org The target molecule is then cleaved from the solid support at the end of the synthesis, typically under acidic conditions that cleave the THP linkage. nih.govacs.org This methodology has been developed for the synthesis of highly substituted tetrahydropyran derivatives and other complex molecules. acs.org
Building Blocks for Heterocyclic Systems
The reactivity of the tetrahydropyran ring system allows it to be a foundational component in the assembly of more complex heterocyclic structures. Its utility as a synthon is particularly notable in the creation of fused-ring systems where the pyran moiety is annulated to other heterocyclic or carbocyclic rings.
Synthesis of Pyranoquinolones and Pyranocoumarins
While specific examples detailing the direct use of Tetrahydro-2-(4-methylphenoxy)-2H-pyran in the synthesis of pyranoquinolones and pyranocoumarins are not extensively documented in widely available scientific literature, the general synthetic strategies for these fused systems often rely on precursors containing a pyran or tetrahydropyran ring. For instance, the synthesis of pyrano[3,2-c]quinolones has been achieved through reactions involving 4-hydroxyquinoline derivatives which undergo cyclization with various reagents to form the fused pyran ring. Similarly, pyranocoumarins, which exhibit a range of biological activities, are often synthesized from coumarin-based precursors that are cyclized to incorporate the pyran ring. mdpi.commdpi.com The biosynthesis of pyranocoumarins in plants originates from the precursor umbelliferone. mdpi.com Given the structure of this compound, it could theoretically serve as a building block in multi-step synthetic routes to these complex heterocycles, although direct, documented pathways are not readily found.
Construction of Various Oxacycles
The tetrahydropyran motif is a common structural feature in a multitude of natural products and biologically active molecules. mdpi.com Consequently, synthetic methodologies for the construction of substituted tetrahydropyrans and other oxacycles are of significant interest to organic chemists. General strategies for oxacycle synthesis often involve intramolecular cyclization of alkenyl alcohols. mdpi.com While direct evidence of this compound as a starting material for other oxacycles is scarce in public literature, its classification as a tetrahydropyran derivative places it within the class of compounds used as foundational elements for more complex polycyclic ether systems.
Intermediates in Pharmaceutical Compound Synthesis
The role of tetrahydropyran derivatives as intermediates in the synthesis of active pharmaceutical ingredients (APIs) is well-established. evonik.comarkema.comshreemlifesciences.comzenfoldst.com These cyclic ethers are present in numerous approved drugs and serve as key building blocks that influence the pharmacokinetic and pharmacodynamic properties of the final molecule.
Precursors to Pharmaceutically Relevant Molecules
This compound is classified by some chemical suppliers as a pharmaceutical intermediate, indicating its potential use in the synthesis of various drug molecules. chemicalbook.com The incorporation of the tetrahydropyran ring can impart desirable properties such as improved solubility and metabolic stability. The p-methylphenoxy group can also be a site for further functionalization or can act as a key binding element in the final drug target interaction.
Synthesis of Nucleoside Analogues
Nucleoside analogues are a critical class of therapeutic agents, particularly in antiviral and anticancer treatments. nih.govnih.govkuleuven.be Their synthesis often involves the coupling of a modified sugar moiety with a nucleobase. nih.gov While the standard synthesis methodologies, such as the Vorbrüggen glycosylation, are well-documented, the specific use of this compound as a sugar mimic or precursor in the synthesis of nucleoside analogues is not described in the available literature. However, the structural similarity of the tetrahydropyran ring to the ribose or deoxyribose sugar found in natural nucleosides suggests its potential as a scaffold for novel carbocyclic or modified nucleoside analogues. biorxiv.org
Role in the Synthesis of Specific Drug Intermediates (e.g., Crisaborole)
Crisaborole is a non-steroidal topical medication used for the treatment of atopic dermatitis. nih.govdermnetnz.orgjddonline.com Its chemical structure is a benzoxaborole derivative. The documented synthetic routes for Crisaborole and its key intermediates involve precursors such as 4-(4-bromo-3-formyl-phenoxy)-benzonitrile. chemicalbook.comgoogle.com A thorough review of the publicly available synthesis pathways for Crisaborole does not indicate the use of this compound as an intermediate or starting material. chemicalbook.comgoogle.com
The Strategic Role of this compound in Advanced Chemical Synthesis
The compound this compound is emerging as a significant, albeit specialized, molecule in the landscape of complex organic synthesis. While its direct applications in certain fields are still under exploration, its structural motif, the tetrahydropyranyl (THP) ether, is well-established as a versatile protecting group. This article delineates the current understanding and potential applications of this compound, focusing on its role in carbohydrate chemistry, polymer and materials science, and particularly its strategic implementation in peptide synthesis.
Stereochemical Control and Diastereoselectivity in Tetrahydropyranyl Chemistry
Impact of Tetrahydropyranyl Ether Formation on Stereogenicity
The formation of a tetrahydropyranyl (THP) ether from an alcohol or phenol (B47542) and 3,4-dihydro-2H-pyran (DHP) is a widely used method for protecting hydroxyl groups in organic synthesis. organic-chemistry.orgrsc.org A significant stereochemical consequence of this reaction is the creation of a new stereocenter at the C-2 position of the pyran ring, which becomes an acetal (B89532) carbon. organic-chemistry.orgwikipedia.org
When a chiral alcohol or phenol reacts with DHP, the newly formed C-2 stereocenter results in the formation of a mixture of diastereomers. organic-chemistry.orgthieme-connect.de These diastereomers possess different physical and chemical properties, which can complicate purification and characterization processes, such as NMR spectroscopy. thieme-connect.de The reaction of 4-methylphenol with DHP to form Tetrahydro-2-(4-methylphenoxy)-2H-pyran, a racemic mixture, illustrates this principle, as the C-2 carbon becomes a chiral center. ncats.io
The generation of this new stereocenter is a critical consideration in synthetic planning. While often seen as a drawback, particularly in complex total syntheses, it can also be exploited. thieme-connect.detotal-synthesis.com The diastereomers can exhibit different reactivities or can be used to direct the stereochemical outcome of subsequent reactions.
Table 1: Stereochemical Outcome of THP Ether Formation
| Reactant Alcohol | Stereochemistry of C-2 in THP Ether | Product |
| Achiral (e.g., 4-methylphenol) | Racemic (R/S mixture) | Racemic mixture of enantiomers |
| Chiral (single enantiomer) | Diastereomeric (R/R and S/R) | Mixture of diastereomers |
Methodologies for Diastereoselective Synthesis
Achieving control over the stereochemistry of substituted tetrahydropyrans is a major goal in synthetic organic chemistry. Various methodologies have been developed to achieve high levels of diastereoselectivity. These methods often rely on substrate control, reagent control, or catalyst control to favor the formation of one diastereomer over others.
Several powerful strategies for the diastereoselective synthesis of the tetrahydropyran (B127337) ring system include:
Prins Cyclization: This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. nih.govorganic-chemistry.org The stereochemical outcome can be controlled through the geometry of the alkene and the reaction conditions, often proceeding through a chair-like transition state to yield specific diastereomers. nih.gov Silyl-Prins cyclization strategies have been particularly effective for producing cis-2,6-disubstituted tetrahydropyrans. nih.govnih.gov
Acid-Catalyzed Cyclization of Allylsilyl Alcohols: This method provides polysubstituted tetrahydropyrans with excellent diastereoselectivity (>95:5). core.ac.uk It allows for the stereocontrolled creation of a quaternary stereogenic center at the C-2 position. core.ac.uk
Oxidative C-H Bond Activation: This approach can form tetrahydropyran structures with high levels of diastereocontrol. nih.gov The strategy is complementary to Prins-based methods and has been validated in natural product synthesis. nih.gov
Organocatalytic Domino Reactions: Asymmetric synthesis of polyfunctionalized tetrahydropyrans can be achieved through domino Michael–hemiacetalization reactions. nih.gov This method can create multiple contiguous stereocenters with high diastereo- and enantioselectivity. nih.gov
Intramolecular Iodo-Aldol Cyclization: This technique can produce heterocycles, including tetrahydropyrans, containing quaternary centers adjacent to other stereocenters. organic-chemistry.org
The choice of methodology depends on the desired substitution pattern and stereochemistry of the target tetrahydropyran. For instance, tandem SN2'−Prins cyclization has been used to create three new stereocenters in a single step for the synthesis of 2,3,4,6-tetrasubstituted tetrahydro-2H-pyrans. researchgate.net
Table 2: Comparison of Diastereoselective Synthesis Methods
| Method | Key Features | Typical Diastereomeric Ratio (d.r.) |
| Prins Cyclization | Acid-catalyzed, forms C-C and C-O bonds | Variable, can be high with substrate control |
| Cyclization of Allylsilyl Alcohols | Mild acid catalysis, creates C-2 quaternary center | > 95:5 core.ac.uk |
| Oxidative C-H Activation | DDQ-mediated, tolerant of acid-labile groups | High levels of diastereocontrol nih.gov |
| Organocatalytic Domino Reaction | Forms multiple stereocenters, high enantioselectivity | > 95% de nih.gov |
Stereochemical Influence on Molecular Interactions in Synthetic Design
The stereochemistry of the tetrahydropyranyl group can exert a significant influence on the reactivity and selectivity of nearby functional groups. This influence arises from steric and electronic interactions dictated by the conformation of the THP ring and the orientation of its substituents.
A notable example is the use of a THP-derivative as a chiral auxiliary. total-synthesis.com In certain contexts, the bulky THP group can effectively shield one face of an adjacent reactive center, such as an aldehyde, from nucleophilic attack. This steric hindrance directs the incoming nucleophile to the more accessible face, resulting in high diastereoselectivity in the formation of a new stereocenter. total-synthesis.com This strategy transforms the THP group from a simple protecting group into an active participant in stereochemical control.
Furthermore, the oxygen atom within the tetrahydropyran ring can act as a Lewis base, coordinating to metal catalysts. This coordination can lock the conformation of the molecule and direct the trajectory of reagents, thereby controlling the stereochemical outcome of a reaction. nih.gov This principle is exploited in stereoselective reductions and other metal-catalyzed transformations. nih.gov
Applications in Chiral Synthesis and Asymmetric Transformations
The principles of stereocontrol in tetrahydropyran chemistry are widely applied in the asymmetric synthesis of complex molecules, including natural products and pharmaceuticals. nih.gov The tetrahydropyran motif is a core structure in pyranose sugars, making these synthetic methodologies particularly relevant to carbohydrate chemistry. wikipedia.org
One key application is in the functionalization of glycals (cyclic enol ethers derived from sugars). The stereoselective addition of alcohols or other nucleophiles to the double bond of a glycal, often mediated by an electrophile, generates functionalized tetrahydropyran rings. The stereochemical outcome of these additions is paramount and is controlled by factors such as the nature of the electrophile, the nucleophile, and the protecting groups on the glycal.
Moreover, the asymmetric synthesis of specific tetrahydropyran derivatives serves as a crucial step in producing valuable chiral intermediates. For example, the asymmetric enzymatic reduction of a tetrahydropyranone precursor provided an (R)-α-hydroxyketal with high enantioselectivity (>99% ee). researchgate.net This chiral building block is an important precursor for a pharmaceutical intermediate. researchgate.net The ability to synthesize single enantiomers of functionalized tetrahydropyrans through methods like Ir-catalyzed asymmetric hydrogenation further expands the toolkit for modern drug discovery. rsc.org
Analytical Research Methodologies for Tetrahydropyranyl Ethers
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental tool for the purification and analysis of THP ethers. Given that the formation of a THP ether introduces a new stereocenter, diastereomeric mixtures can result if the original alcohol is chiral, necessitating efficient separation methods. thieme-connect.deorganic-chemistry.org
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of tetrahydropyranyl ethers. thermofisher.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating these compounds due to its high efficiency and ability to resolve molecules with very similar chemical structures. thermofisher.com
In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For THP ethers, typical stationary phases include silica (B1680970) bonded with short alkyl chains (e.g., C4, C8) or longer alkyl chains (C18). thermofisher.com The choice of stationary phase chemistry influences the selectivity of the separation. thermofisher.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to effectively separate components in a complex mixture. thermofisher.com HPLC has been utilized to monitor the kinetics of reactions involving THP ethers, such as acid-catalyzed hydrolysis studies. nih.gov
Table 1: Typical RP-HPLC Parameters for Tetrahydropyranyl Ether Analysis
| Parameter | Description |
| Stationary Phase | C8, C18, Phenyl, Cyano bonded silica |
| Mobile Phase | Water/Acetonitrile or Water/Methanol gradients |
| Detection | UV-Vis Detector (if chromophore present), Refractive Index (RI) Detector, Evaporative Light Scattering Detector (ELSD) |
| Flow Rate | Typically 0.5 - 2.0 mL/min for analytical scale |
| Temperature | Ambient to slightly elevated (e.g., 30-40 °C) to improve peak shape and reproducibility |
For the isolation of larger quantities of intermediates and final products, preparative chromatography is the method of choice. This can range from traditional silica gel column chromatography to preparative HPLC.
Silica Gel Column Chromatography: This is a widely used and cost-effective method for purifying THP ethers. acs.orgtotal-synthesis.com The crude product is loaded onto a column packed with silica gel, and a solvent system (eluent) of appropriate polarity is passed through the column to separate the components. A common eluent is a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate. acs.org The separation is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the purified product. total-synthesis.com
Preparative HPLC: This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. springernature.com It offers higher resolution than traditional column chromatography and is particularly useful for separating closely related isomers or impurities. springernature.comsemanticscholar.org The process can be scaled up from an analytical method by increasing the column diameter and adjusting the flow rate proportionally. springernature.com After separation, the solvent is evaporated from the collected fractions to yield the pure compound.
Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Once a tetrahydropyranyl ether has been purified, spectroscopic methods are employed to confirm its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to characterize THP ethers.
¹H NMR: The proton NMR spectra of THP ethers can be complex. thieme-connect.de Key signals include a characteristic multiplet for the anomeric proton (O-CH-O) typically found downfield. thieme-connect.de The protons on the pyran ring appear as a series of multiplets in the aliphatic region (approximately 1.4-1.9 ppm and 3.5-3.9 ppm). thieme-connect.deiosrjournals.org The chemical shifts and coupling patterns provide detailed information about the connectivity and stereochemistry of the molecule. modgraph.co.uk
¹³C NMR: The carbon NMR spectrum provides complementary information. The anomeric carbon (O-CH-O) gives a characteristic signal around 96-98 ppm. thieme-connect.deiosrjournals.org The other carbons of the tetrahydropyran (B127337) ring typically appear at approximately 19, 25, 31, and 62 ppm. thieme-connect.de
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Tetrahydropyranyl Ethers
| Compound | ¹H NMR Signals (ppm) | ¹³C NMR Signals (ppm) | Reference |
| Phenyl tetrahydro-2H-pyran-2-yl ether | 7.32-6.99 (m, 5H, Ar-H), 5.44 (t, 1H, O-CH-O), 3.97-3.60 (m, 2H, CH₂O), 2.07-1.59 (m, 6H, 3xCH₂) | 157.0, 129.3, 121.5, 116.4, 96.2, 61.9, 30.3, 25.1, 18.7 | iosrjournals.org |
| 4-Bromophenyl tetrahydro-2H-pyran-2-yl ether | 7.38-7.35 (m, 2H, Ar-H), 6.95-6.92 (m, 2H, Ar-H), 5.37 (t, 1H, O-CH-O), 3.89-3.57 (m, 2H, CH₂O), 1.86-1.57 (m, 6H, 3xCH₂) | 156.1, 132.1, 118.2, 113.7, 96.4, 61.9, 30.1, 25.0, 18.5 | iosrjournals.org |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. In the electron impact (EI) mass spectra of alkyl tetrahydropyranyl ethers, a prominent fragmentation pathway involves the cleavage of the C-O bond, leading to the formation of the stable tetrahydropyranylium ion at a mass-to-charge ratio (m/z) of 85. acs.orgresearchgate.net Other fragmentations can provide further structural information. For instance, the molecular ion peak [M]⁺ may be observed, which confirms the molecular weight of the compound. iosrjournals.org
Q & A
Q. How is this compound utilized as a precursor in drug development, particularly for metabolic disorders?
- Methodological Answer : Derivatives with hydroxy/ketyl groups (e.g., compound 1d) serve as statin analogs targeting cholesterol biosynthesis . Carbohydrate-mimetic designs (e.g., tetrahydro-2H-pyran-2-yloxy substituents) enable glycosidase inhibitor development, assessed via enzyme inhibition assays and in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
